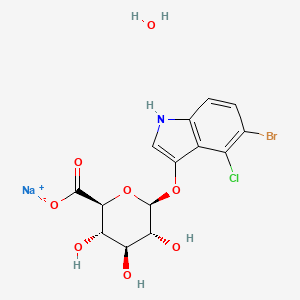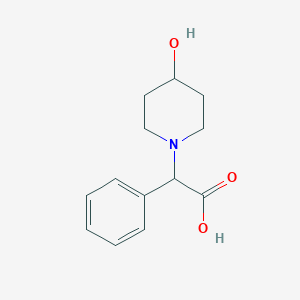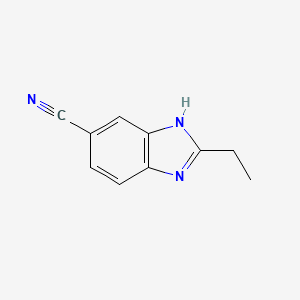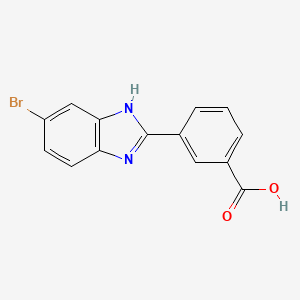
3-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid is a chemical compound with the molecular formula C14H9BrN2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with a 6-bromo-1H-1,3-benzodiazol-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Bromination: The benzodiazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Coupling with Benzoic Acid: The brominated benzodiazole is then coupled with benzoic acid or its derivatives using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzodiazole ring can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Coupling: EDCI or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-(6-amino-1H-1,3-benzodiazol-2-yl)benzoic acid or 3-(6-thio-1H-1,3-benzodiazol-2-yl)benzoic acid can be formed.
Coupling Products: Amides, esters, or other derivatives of this compound.
科学的研究の応用
3-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 3-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(1H-1,3-benzodiazol-1-yl)benzoic acid: Lacks the bromine atom, which may affect its reactivity and binding properties.
3-(6-chloro-1H-1,3-benzodiazol-2-yl)benzoic acid: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical and biological properties.
3-(6-methyl-1H-1,3-benzodiazol-2-yl)benzoic acid: Contains a methyl group instead of bromine, affecting its steric and electronic properties.
Uniqueness
The presence of the bromine atom in 3-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid makes it unique compared to its analogs. Bromine can participate in specific interactions such as halogen bonding, which can enhance its binding affinity and selectivity in biological systems. Additionally, the bromine atom can be a useful handle for further functionalization through substitution reactions.
特性
分子式 |
C14H9BrN2O2 |
|---|---|
分子量 |
317.14 g/mol |
IUPAC名 |
3-(6-bromo-1H-benzimidazol-2-yl)benzoic acid |
InChI |
InChI=1S/C14H9BrN2O2/c15-10-4-5-11-12(7-10)17-13(16-11)8-2-1-3-9(6-8)14(18)19/h1-7H,(H,16,17)(H,18,19) |
InChIキー |
AWDGNXZOMQMFEJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC3=C(N2)C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Oxan-4-yl)oxetan-3-yl]methanol](/img/structure/B15238716.png)
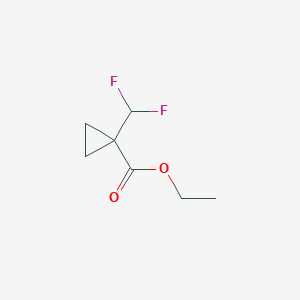

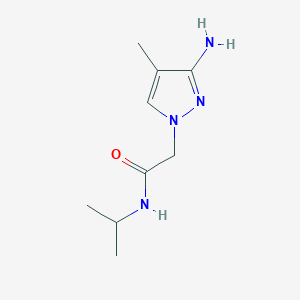
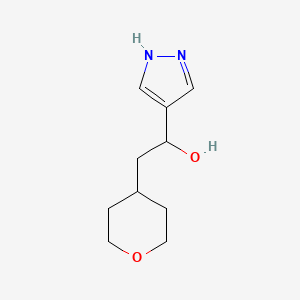
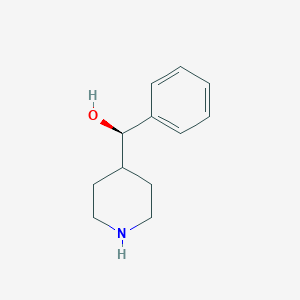
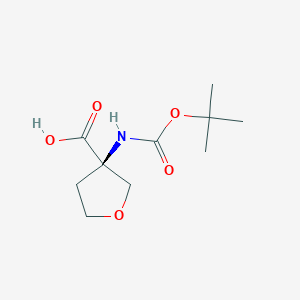
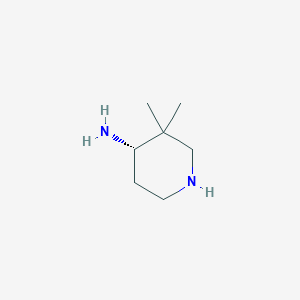
![3-ethyl-5-[(Z)-(4-methoxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B15238760.png)
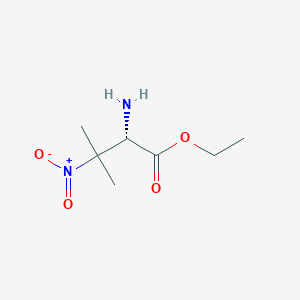
![10-[(Z)-2-[(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B15238767.png)
